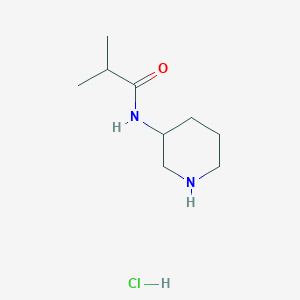

2-methyl-N-piperidin-3-ylpropanamide;hydrochloride

Description

2-Methyl-N-piperidin-3-ylpropanamide hydrochloride is a piperidine-derived compound characterized by a propanamide backbone substituted with a methyl group at the second carbon and a piperidin-3-ylamine moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical formulations. The compound’s amide linkage and piperidine ring position (3-yl) differentiate it from analogs with alternate substituents or ring positions .

Properties

Molecular Formula |

C9H19ClN2O |

|---|---|

Molecular Weight |

206.71 g/mol |

IUPAC Name |

2-methyl-N-piperidin-3-ylpropanamide;hydrochloride |

InChI |

InChI=1S/C9H18N2O.ClH/c1-7(2)9(12)11-8-4-3-5-10-6-8;/h7-8,10H,3-6H2,1-2H3,(H,11,12);1H |

InChI Key |

RJOLJKMVPUGMOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)NC1CCCNC1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(Piperidin-3-yl)isobutyramide hydrochloride typically involves the reaction of ®-3-piperidinol with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The resulting ®-N-(Piperidin-3-yl)isobutyramide is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-N-(Piperidin-3-yl)isobutyramide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is purified using techniques such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

®-N-(Piperidin-3-yl)isobutyramide hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of amides or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

®-N-(Piperidin-3-yl)isobutyramide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-N-(Piperidin-3-yl)isobutyramide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Methyl-N-piperidin-3-ylpropanamide Hydrochloride

- Structure : Piperidin-3-yl group, methyl substituent on propanamide.

- Synthesis : Likely involves amide coupling using acetyl chloride and triethylamine (Et3N) under controlled conditions, as seen in analogous piperidine-amide syntheses .

N-Phenyl-N-(piperidin-4-yl)propionamide Derivatives

- Structure : Piperidin-4-yl group, phenyl substituent, and propionamide backbone.

- Synthesis : Utilizes reductive amination (Na(OAc)3BH, DCE) and acid-catalyzed deprotection (trifluoroacetic acid) .

- Key Difference : The 4-yl position of the piperidine ring and phenyl group may alter receptor binding compared to the 3-yl substitution in the target compound.

GZ-253B (2,6-Bis[2-(4-Methylphenyl)ethyl]piperidine Hydrochloride)

- Structure : Symmetric bis-phenylethyl substituents on piperidine.

- Synthesis: Not explicitly detailed, but likely involves alkylation or Friedel-Crafts reactions for phenyl group incorporation.

Prilocaine Hydrochloride Impurities

- Examples: Impurity D (EP): (RS)-N-(3-Methyl-phenyl)-2-(propylamino)propanamide Hydrochloride. Impurity E (EP): (RS)-N-(4-Methyl-phenyl)-2-(propylamino)propanamide Hydrochloride.

- Key Difference : Aryl substituents (e.g., 3- or 4-methylphenyl) replace the piperidine ring, reducing steric complexity but altering metabolic stability .

Physicochemical Properties

Pharmacological and Functional Insights

- Target Compound: Limited activity data, but the piperidine-amide scaffold is common in dopamine reuptake inhibitors (e.g., analogs in showed vesicular monoamine transporter inhibition) .

- N-Phenyl-N-(piperidin-4-yl)propionamide : Demonstrated CNS activity in preclinical studies due to phenyl and piperidine synergy .

- However, its bulkier structure may limit bioavailability compared to the target compound .

- Prilocaine Impurities : Lower pharmacological activity due to simplified structures but critical for quality control in local anesthetic formulations .

Analytical and Formulation Considerations

- RP-HPLC Methods : Techniques validated for amitriptyline hydrochloride () and clindamycin hydrochloride () could be adapted for quantifying the target compound, ensuring precision (e.g., <2% RSD for repeatability) .

- Dissolution Kinetics : First-order kinetics observed for famotidine hydrochloride () may guide sustained-release formulations for the target compound .

- Stability : Solution stability data () emphasize the need for pH-controlled storage to prevent degradation .

Biological Activity

2-methyl-N-piperidin-3-ylpropanamide;hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and research findings.

- IUPAC Name : this compound

- Molecular Formula : C11H16ClN

- Molecular Weight : 201.71 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. Its mechanism of action involves:

- Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways related to pain, inflammation, and other physiological processes.

- Enzyme Inhibition : It has been studied for its potential to inhibit enzymes associated with disease pathways, particularly in cancer and neurodegenerative disorders.

Antinociceptive Effects

Research indicates that this compound exhibits significant antinociceptive properties. In animal models, it has been shown to reduce pain responses, suggesting potential applications in pain management therapies.

Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects. Studies have demonstrated its ability to mitigate neuronal damage in models of neurodegeneration, offering insights into its potential use in treating conditions like Alzheimer's disease.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

-

Pain Management Study :

- Objective : To evaluate the antinociceptive effects in rodent models.

- Findings : The compound significantly reduced pain responses in both acute and chronic pain models compared to control groups.

- : Promising candidate for further development as an analgesic agent.

-

Neuroprotection Study :

- Objective : To assess neuroprotective effects against oxidative stress.

- Findings : Demonstrated a reduction in markers of oxidative stress and apoptosis in neuronal cultures treated with the compound.

- : Potential therapeutic implications for neurodegenerative diseases.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2-methyl-N-piperidin-3-ylpropanamide hydrochloride?

- Synthesis : A common approach involves coupling 2-methylpropanoyl chloride with piperidin-3-amine under basic conditions (e.g., triethylamine in anhydrous dichloromethane). The hydrochloride salt is formed via reaction with HCl gas or concentrated HCl in an aprotic solvent .

- Characterization : Use nuclear magnetic resonance (NMR) to confirm the structure (e.g., ¹H NMR for piperidine ring protons and methyl groups) and high-performance liquid chromatography (HPLC) to assess purity (>98%). Mass spectrometry (MS) can verify the molecular ion peak (e.g., [M+H]⁺) .

Analytical Parameters Table :

| Technique | Parameters | Reference |

|---|---|---|

| HPLC | C18 column, 0.1% TFA in water/acetonitrile gradient, UV detection at 254 nm | |

| ¹H NMR | 400 MHz, DMSO-d₆, δ 1.2–3.5 ppm (piperidine and methyl protons) |

Q. What safety protocols are critical for handling and storing this compound?

- Handling : Use nitrile gloves (tested for chemical resistance) and safety goggles. Avoid aerosol formation during weighing. Work in a fume hood with local exhaust ventilation .

- Storage : Store in airtight containers at 2–8°C in a dry environment. Avoid exposure to moisture to prevent hydrolysis of the amide bond .

Q. Which analytical techniques are suitable for assessing purity and stability?

- Purity : Gas chromatography (GC) with flame ionization detection (FID) or HPLC with UV/Vis detection. For trace impurities (e.g., residual solvents), use gas chromatography-mass spectrometry (GC-MS) .

- Stability : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., hydrolyzed piperidine derivatives) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

- Experimental Design : Use a factorial design to evaluate variables: reaction temperature (0–25°C), stoichiometry (1:1–1:1.2 amine:acyl chloride), and solvent polarity (dichloromethane vs. THF). Monitor yield via LC-MS .

- Data Analysis : Response surface methodology (RSM) identifies optimal conditions. For example, higher yields (85–90%) are achieved at 10°C with a 1:1.1 ratio in dichloromethane .

Q. How to resolve contradictions in reported toxicity data for this compound?

- Case Study : Some SDSs report no skin irritation (Cayman Chemical ), while others note potential harm upon prolonged exposure (H313/H333 warnings ).

- Methodology :

- Conduct in vitro assays (e.g., OECD 439 for skin irritation using reconstructed human epidermis).

- Compare results with in silico predictions (e.g., QSAR models from ECHA databases) .

Q. What experimental approaches assess the compound’s stability under varying pH and temperature?

- Design : Prepare buffered solutions (pH 1–10) and incubate at 25°C/40°C. Sample aliquots at 0, 7, 14, and 28 days for HPLC analysis .

- Findings : Degradation is accelerated in acidic (pH <3) and alkaline (pH >9) conditions, producing 3-aminopiperidine and 2-methylpropanoic acid. Stability is optimal at pH 5–7 .

Data Contradiction Analysis Table

Key Takeaways

- Synthesis : Optimize via RSM for higher yields.

- Safety : Prioritize batch-specific toxicity assessments.

- Stability : Degradation is pH-dependent; buffer selection is critical for formulation studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.